2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Overview
Description
2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by a cyclopropane ring attached to a pyrazole moiety, which is further substituted with a phenyl group. Its molecular formula is C13H12N2O2, and it has a molecular weight of 228.25 g/mol .
Mechanism of Action
Target of Action
The compound belongs to the class of pyrazoles, which are known to interact with various biological targets. For instance, some pyrazoles have been found to interact with enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target. Generally, pyrazoles can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Pyrazoles have been implicated in a variety of pathways, including inflammatory response, signal transduction, and metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Pyrazoles, in general, are known for their good bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. Some pyrazoles have been found to exhibit anti-inflammatory, antiviral, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, certain pyrazoles are known to be stable under normal physiological conditions .
Biochemical Analysis
Biochemical Properties
2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . Additionally, it binds to specific proteins that modulate cellular signaling pathways, thereby influencing various cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound has shown stability and minimal degradation under standard laboratory conditions . Long-term studies have indicated that it maintains its efficacy in reducing inflammation and modulating cellular functions over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively reduces inflammation and modulates cellular functions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of various metabolites that may also exhibit biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . This reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring. The cyclopropane ring is then introduced through a series of reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to achieve efficient synthesis. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazole: A related compound with a similar pyrazole structure but lacking the cyclopropane ring.
4-(1H-pyrazol-4-yl)benzoic acid: Another compound with a pyrazole ring, but with a benzoic acid moiety instead of a cyclopropane ring.
Uniqueness
2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1-phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUXUHQNXUDJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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